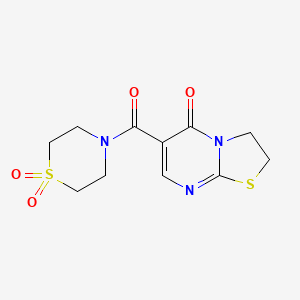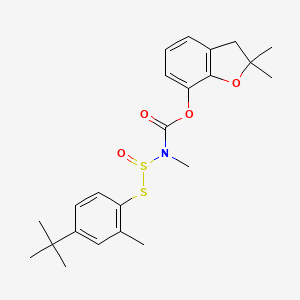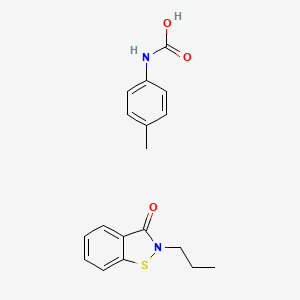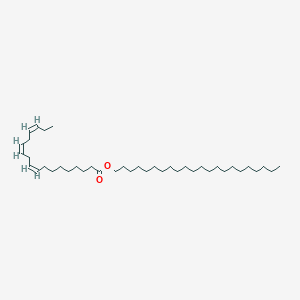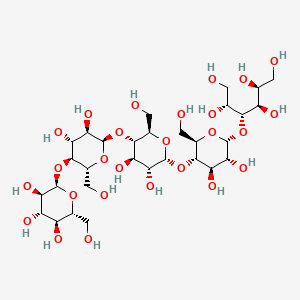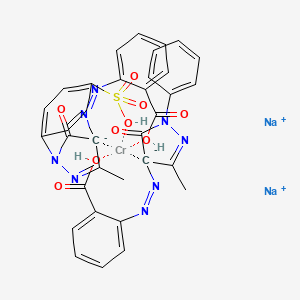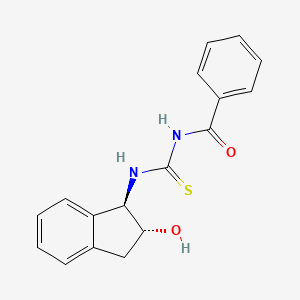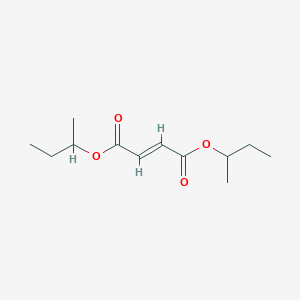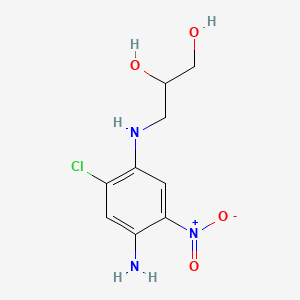
HC Red NO. 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HC Red No. 10 involves the nitration of 4-chloroaniline followed by a coupling reaction with 1,2-propanediol. The reaction conditions typically include the use of nitric acid for nitration and a base such as sodium hydroxide for the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
HC Red No. 10 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under elevated temperatures.
Major Products
Reduction: The major product is 1-Amino-2-amino-4-(2’,3’-dihydroxypropyl)amino-5-chlorobenzene.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
HC Red No. 10 has several applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific cellular targets.
Industry: Widely used in the cosmetic industry for hair dye formulations
Wirkmechanismus
The primary mechanism of action of HC Red No. 10 in hair dyeing involves the penetration of the dye molecules into the hair shaft, where they bind to the keratin proteins. This binding imparts a red color to the hair. The molecular targets include the amino acid residues in the keratin proteins, and the pathways involved are primarily physical adsorption and chemical bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HC Red No. 11: Similar in structure but with different substituents, leading to variations in color and stability.
Basic Red 51: Another red dye used in hair coloring but with a different chemical structure.
Uniqueness
HC Red No. 10 is unique due to its specific combination of functional groups, which provide it with distinct color properties and stability. Its ability to form strong bonds with keratin makes it particularly effective in semi-permanent hair dye formulations .
Eigenschaften
CAS-Nummer |
95576-89-9 |
|---|---|
Molekularformel |
C9H12ClN3O4 |
Molekulargewicht |
261.66 g/mol |
IUPAC-Name |
3-(4-amino-2-chloro-5-nitroanilino)propane-1,2-diol |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-1-7(11)9(13(16)17)2-8(6)12-3-5(15)4-14/h1-2,5,12,14-15H,3-4,11H2 |
InChI-Schlüssel |
YFKNIPGAJBJZQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)NCC(CO)O)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



